Oral Activity Advantage
hDDAH-1-IN-2 is explicitly characterized as orally active, enabling systemic exposure via oral gavage—a feature absent from reference inhibitors L‑257, Ethyl‑L‑NIO, and Cl‑NIO . While ZST316 achieves oral bioavailability of 4.7% (F%) and ZST152 reaches 33.3% [1], no quantitative oral PK parameters are publicly available for hDDAH-1-IN-2; its oral activity is asserted by commercial vendors .
| Evidence Dimension | Oral Activity / Bioavailability |
|---|---|
| Target Compound Data | Orally active (vendor claim) |
| Comparator Or Baseline | ZST316: F% = 4.7% (oral, mice); ZST152: F% = 33.3% (oral, mice); L‑257, Ethyl‑L‑NIO, Cl‑NIO: Not orally active |
| Quantified Difference | Qualitative distinction (orally active vs. non‑oral) |
| Conditions | hDDAH-1-IN-2: Vendor documentation; ZST316/ZST152: PK study in FVB mice (30 mg/kg IV; 60 mg/kg PO) |
Why This Matters
Oral activity enables repeated, non‑invasive dosing in chronic disease models, expanding experimental designs beyond intraperitoneal or intravenous administration.
- [1] Mangoni, A.A., Tommasi, S., Zinellu, A., et al. (2022). Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method. Molecules, 27(3), 1017. https://doi.org/10.3390/molecules27031017 View Source
